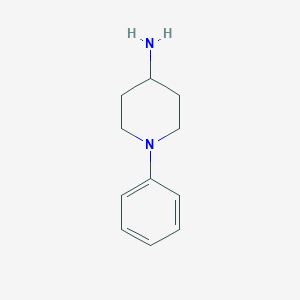![molecular formula C8H13NO2 B044693 1-Azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 119103-00-3](/img/structure/B44693.png)
1-Azabicyclo[3.2.1]octane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[3.2.1]octane-5-carboxylic acid, also known as homoquinolinic acid, is a heterocyclic compound that contains a bicyclic structure with a quinoline ring system. It is a derivative of quinolinic acid, which is an important intermediate in the biosynthesis of NAD+ and NADP+. Homoquinolinic acid has been found to possess various biological activities, including anticonvulsant, anti-inflammatory, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. It also modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Efectos Bioquímicos Y Fisiológicos
Homoquinolinic acid has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anticonvulsant activity by modulating the activity of various ion channels in the brain. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Homoquinolinic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a wide range of biological activities, which makes it a versatile tool for studying various physiological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, its toxicity profile is not well characterized, which makes it difficult to use in vivo.
Direcciones Futuras
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid. One area of interest is its potential as a therapeutic agent for various inflammatory diseases. Another area of interest is its potential as an antifungal agent for the treatment of fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and toxicity profile. Finally, there is a need for the development of more efficient synthesis methods for 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Métodos De Síntesis
Homoquinolinic acid can be synthesized using a variety of methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of quinolinic acid with an amine in the presence of a dehydrating agent. The resulting product is 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Aplicaciones Científicas De Investigación
Homoquinolinic acid has been extensively studied for its biological activities. It has been found to possess anticonvulsant activity in animal models of epilepsy. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
Propiedades
Número CAS |
119103-00-3 |
|---|---|
Nombre del producto |
1-Azabicyclo[3.2.1]octane-5-carboxylic acid |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-2-1-4-9(6-8)5-3-8/h1-6H2,(H,10,11) |
Clave InChI |
SJUKNMWUZYVGSH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
SMILES canónico |
C1CC2(CCN(C1)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



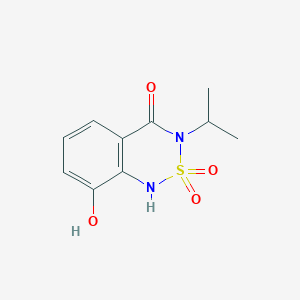
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)


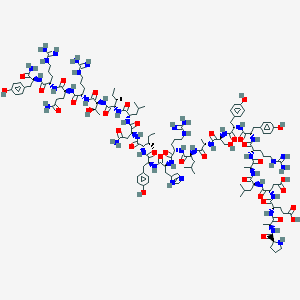

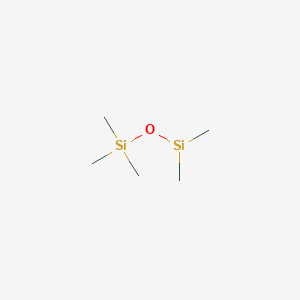
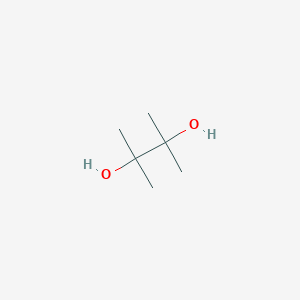
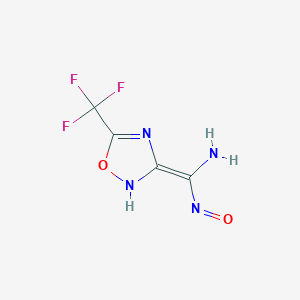
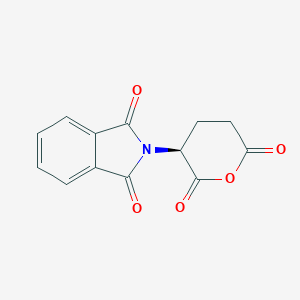
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
